molecular formula C16H17N9O5 B301390 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

Cat. No. B301390
M. Wt: 415.36 g/mol
InChI Key: JAGWYBZLEFWLBJ-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine, also known as NTMTQ, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine inhibits the activity of PARP by binding to the enzyme and preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In addition, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been shown to reduce inflammation and oxidative stress by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress, and improve mitochondrial function. In addition, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in lab experiments is its specificity for PARP inhibition, which allows for targeted inhibition of cancer cells while minimizing damage to healthy cells. However, one limitation is the lack of clinical data on the efficacy and safety of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in humans, which limits its potential for clinical translation.

Future Directions

For 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine research include further investigation of its potential use in cancer therapy, including combination therapy with other PARP inhibitors or chemotherapy drugs. In addition, research on the potential use of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in other disease areas, such as neurodegenerative diseases and cardiovascular diseases, is warranted. Finally, further studies are needed to determine the optimal dosing and administration of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine for maximum efficacy and safety.

Synthesis Methods

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine can be synthesized through a multi-step process involving the reaction of 1-nitroguanidine with 3-hydroxybenzaldehyde, followed by the reaction of the resulting product with 6-chloropurine-2,8-dione. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been studied for its potential use in cancer research due to its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in many cancer cells, making it a potential target for cancer therapy. In addition to its potential use in cancer research, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has also been studied for its anti-inflammatory and antioxidant properties.

properties

Product Name

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

Molecular Formula

C16H17N9O5

Molecular Weight

415.36 g/mol

IUPAC Name

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

InChI

InChI=1S/C16H17N9O5/c1-22-11-12(23(2)16(27)24(3)13(11)26)19-15(22)30-10-6-4-5-9(7-10)8-18-20-14(17)21-25(28)29/h4-8H,1-3H3,(H3,17,20,21)/b18-8+

InChI Key

JAGWYBZLEFWLBJ-QGMBQPNBSA-N

Isomeric SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)/C=N/N=C(/N)\N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)C=NN=C(N)N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)C=NN=C(N)N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Origin of Product

United States

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